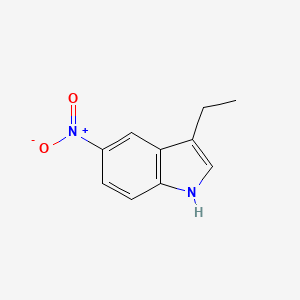
3-ethyl-5-nitro-1H-indole
Cat. No. B3103349
Key on ui cas rn:
143798-10-1
M. Wt: 190.2 g/mol
InChI Key: ZIRWJKIUEPRDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05328922
Procedure details


The 4-nitrophenylhydrazone of ethyl 2-oxopentanoate (D29) (0.72 g, 2.60 mM) was heated to reflux for 16 h in concentrated hydrochloric acid. After cooling to room temperature the precipitated solid was filtered off. Chromatography on silica using dichloromethane as eluant gave the title compound as a yellow solid (0.22 g; 45%).
[Compound]
Name
4-nitrophenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
ethyl 2-oxopentanoate
Quantity
0.72 g
Type
reactant
Reaction Step One


Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10]N=C(OCC)C(=O)CCC)=[CH:6][CH:5]=1)([O-:3])=[O:2]>Cl>[CH2:5]([C:4]1[C:6]2[C:7](=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[NH:10][CH:9]=1)[CH3:6]
|
Inputs


Step One
[Compound]
|
Name
|
4-nitrophenylhydrazone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ethyl 2-oxopentanoate
|
|
Quantity
|
0.72 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NN=C(C(CCC)=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CNC2=CC=C(C=C12)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.22 g | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
